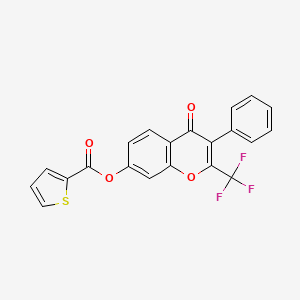
4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl thiophene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl thiophene-2-carboxylate is a useful research compound. Its molecular formula is C21H11F3O4S and its molecular weight is 416.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl thiophene-2-carboxylate is a member of the chromen family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential medicinal applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H14F3O4S. The presence of the trifluoromethyl group enhances its biological activity and stability, making it a valuable candidate for drug development.
Anticancer Properties
Recent studies have highlighted the anticancer potential of chromen derivatives. For instance, a related compound, N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamide , demonstrated significant cytotoxicity against human lung adenocarcinoma (A549) and breast cancer (MCF-7) cell lines. The IC50 values were reported as 22.09 µg/mL and 6.40 ± 0.26 µg/mL, respectively . This suggests that compounds with similar structures may also exhibit promising anticancer properties.
Antioxidant Activity
The antioxidant activity of chromen derivatives has been extensively studied. In vitro assays using DPPH radical scavenging and hydrogen peroxide scavenging methods have shown that these compounds possess significant antioxidant properties. The ability to scavenge free radicals is crucial in preventing oxidative stress-related diseases, including cancer and cardiovascular diseases .
Enzyme Inhibition
Molecular docking studies indicate that chromen derivatives can interact with various enzymes, including cyclooxygenases (COX) and lipoxygenases (LOX). These interactions suggest potential anti-inflammatory effects, which are beneficial in treating conditions such as arthritis and other inflammatory diseases .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cancer Cell Proliferation : The compound may induce apoptosis in cancer cells by activating specific signaling pathways.
- Antioxidant Mechanisms : By scavenging free radicals, it helps reduce oxidative damage to cells.
- Enzyme Interaction : The binding to COX and LOX enzymes may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.
Case Studies and Research Findings
属性
IUPAC Name |
[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl] thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11F3O4S/c22-21(23,24)19-17(12-5-2-1-3-6-12)18(25)14-9-8-13(11-15(14)28-19)27-20(26)16-7-4-10-29-16/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVJNNNASJYYNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CS4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11F3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














